Cas no 1374655-64-7 (tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate)
tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate
- SB12534
- tert-butyl3-(aminomethyl)-5-fluoropiperidine-1-carboxylate
- MFCD22690367
- BS-42956
- 1374655-64-7
- t-Butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate
- 1-Boc-3-(aminomethyl)-5-fluoropiperidine
- CS-0183459
- DTXSID20857250
-
- MDL: MFCD22690367
- Inchi: 1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-6-8(5-13)4-9(12)7-14/h8-9H,4-7,13H2,1-3H3
- InChI Key: RHXUKFGULJLRIL-UHFFFAOYSA-N
- SMILES: FC1CN(C(=O)OC(C)(C)C)CC(CN)C1
Computed Properties
- Exact Mass: 232.15870608g/mol
- Monoisotopic Mass: 232.15870608g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 55.6Ų
tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM321095-1g |
tert-Butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate |
1374655-64-7 | 95% | 1g |
$866 | 2021-08-18 | |
| Alichem | A129008811-250mg |
Tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate |
1374655-64-7 | 95% | 250mg |
417.30 USD | 2021-06-01 | |
| Alichem | A129008811-1g |
Tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate |
1374655-64-7 | 95% | 1g |
1,082.25 USD | 2021-06-01 | |
| eNovation Chemicals LLC | D630188-100mg |
tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate |
1374655-64-7 | 97% | 100mg |
$245 | 2024-05-23 | |
| eNovation Chemicals LLC | D630188-250MG |
tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate |
1374655-64-7 | 97% | 250mg |
$350 | 2024-05-23 | |
| eNovation Chemicals LLC | D630188-500MG |
tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate |
1374655-64-7 | 97% | 500mg |
$470 | 2024-05-23 | |
| eNovation Chemicals LLC | D630188-1G |
tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate |
1374655-64-7 | 97% | 1g |
$585 | 2024-05-23 | |
| eNovation Chemicals LLC | D630188-5G |
tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate |
1374655-64-7 | 97% | 5g |
$1550 | 2024-05-23 | |
| eNovation Chemicals LLC | D630188-10G |
tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate |
1374655-64-7 | 97% | 10g |
$2215 | 2024-05-23 | |
| Chemenu | CM321095-1g |
tert-Butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate |
1374655-64-7 | 95% | 1g |
$866 | 2022-09-03 |
tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate Suppliers
tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate
Professional Introduction to Tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate (CAS No. 1374655-64-7)
Tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate, with the chemical identifier CAS No. 1374655-64-7, is a specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate make it a promising candidate for further exploration in drug discovery, particularly in the context of modulating neurological and immunological pathways.
The presence of a fluorine atom at the 5-position of the piperidine ring is a key structural determinant that influences the compound's pharmacokinetic properties and binding affinity to biological targets. Fluorinated piperidine derivatives have been extensively studied due to their ability to enhance metabolic stability, improve oral bioavailability, and increase binding interactions with enzymes and receptors. Recent advancements in medicinal chemistry have highlighted the importance of fluorine substitution in optimizing drug-like properties, making compounds like tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate particularly intriguing for therapeutic development.
The aminomethyl side chain attached to the 3-position of the piperidine ring introduces a reactive site that can be further functionalized for various pharmacological applications. This moiety allows for the facile introduction of additional chemical groups, enabling the synthesis of more complex derivatives with tailored biological activities. In particular, aminomethyl-functionalized piperidines have been explored as intermediates in the development of drugs targeting neurological disorders, such as Parkinson's disease and Alzheimer's disease, where modulating dopaminergic and cholinergic pathways is crucial.
Recent research has demonstrated the potential of tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate as a scaffold for developing novel therapeutic agents. Studies have shown that this compound exhibits inhibitory activity against certain enzymes and receptors involved in inflammation and immune responses. The combination of fluorine substitution and aminomethyl functionality may contribute to its ability to modulate these pathways effectively. For instance, fluorinated piperidine derivatives have been reported to interact with Janus kinases (JAKs), which play a critical role in signal transduction pathways associated with autoimmune diseases.
In addition to its immunomodulatory potential, tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate has been investigated for its possible applications in central nervous system (CNS) disorders. Piperidine derivatives are known to interact with various neurotransmitter systems, and the specific structural features of this compound may enable it to target receptors involved in mood regulation, pain perception, and cognitive function. Preliminary studies suggest that this compound may exhibit anxiolytic and antidepressant-like effects, although further research is needed to fully elucidate its mechanism of action.
The tert-butyl group at the carboxylate position contributes to the overall steric environment of the molecule, influencing its solubility, stability, and interactions with biological targets. This group can also serve as a handle for further chemical modifications, allowing for the synthesis of prodrugs or conjugates with enhanced pharmacological properties. The tert-butyl group is particularly useful in stabilizing carboxylate functionalities against hydrolysis, which can be critical for maintaining drug efficacy during storage and administration.
From a synthetic chemistry perspective, tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate represents an interesting challenge due to its complex structure. The synthesis involves multiple steps, including fluorination reactions, protection-deprotection strategies for the amino group, and installation of the tert-butyl ester functionality. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantiopurity in some cases. These synthetic approaches not only highlight the versatility of modern organic chemistry but also contribute to the development of robust synthetic routes for other fluorinated piperidine derivatives.
The pharmacological evaluation of tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate has been complemented by computational studies using molecular modeling techniques. These studies have provided insights into how the compound interacts with its target proteins at an atomic level. By predicting binding affinities and identifying key interaction points, computational models can guide medicinal chemists in optimizing lead compounds for improved efficacy and reduced toxicity. Such integrative approaches are becoming increasingly important in modern drug discovery pipelines.
In conclusion, tert-butyl 3-(aminomethyl)-5-fluoropiperidine-1-carboxylate (CAS No. 1374655-64-7) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features—comprising a fluorine-substituted piperidine ring, an aminomethyl side chain, and a tert-butyl ester group—make it a valuable scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an important role in future drug development efforts.
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